Dibrompropamidine

Vue d'ensemble

Description

Le Dibrompropamidine est un composé antiseptique et désinfectant. Il est couramment utilisé sous forme de this compound iséthionate dans les collyres et les pommades pour le traitement des infections mineures des yeux et des paupières chez les adultes et les enfants . Au Royaume-Uni, ces préparations sont vendues sous des marques telles que Brolene, Golden Eye et Brulidine . Le composé se présente sous la forme d’une poudre cristalline blanche ou presque blanche, inodore ou presque inodore .

Méthodes De Préparation

La synthèse du Dibrompropamidine implique la réaction du 3-bromobenzène-1-carboximidamide avec le propane-1,3-diol. Les conditions réactionnelles impliquent généralement l’utilisation de solvants tels que l’éthanol et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Le Dibrompropamidine subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Le this compound peut être réduit pour former des amines correspondantes ou d’autres produits réduits.

Substitution : Les atomes de brome dans le this compound peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs et de conditions appropriés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Dibrompropamidine has several scientific research applications, including:

Mécanisme D'action

Le mécanisme d’action du Dibrompropamidine implique son interaction avec les membranes cellulaires microbiennes, conduisant à une perturbation de l’intégrité de la membrane et à une inhibition de la croissance microbienne . Le composé cible et interfère avec les processus cellulaires essentiels des micro-organismes, conduisant finalement à leur mort. Les voies moléculaires exactes impliquées dans son action antiseptique sont encore à l’étude.

Comparaison Avec Des Composés Similaires

. Des composés similaires comprennent :

Dérivés du bromobenzène : Ces composés partagent la substitution du brome sur le cycle benzénique.

Éthers phénoliques : Composés avec un groupe éther attaché à un cycle phénol.

Carboximidamides : Composés contenant le groupe fonctionnel carboximidamide.

Comparé à ces composés similaires, le Dibrompropamidine est unique en raison de sa combinaison spécifique de substitution du brome et de groupes carboximidamide, qui contribuent à ses propriétés antiseptiques .

Activité Biologique

Dibrompropamidine, a compound known for its antimicrobial properties, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against pathogens, and relevant case studies.

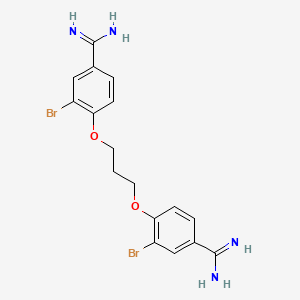

Chemical Structure and Properties

This compound is chemically characterized as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 426.16 g/mol

- CAS Number : 102-36-3

This compound features a dibrominated phenyl group linked to a propamidine backbone, contributing to its biological activity.

This compound exhibits its antimicrobial effects primarily through the inhibition of nucleic acid synthesis and disruption of cellular membranes. The compound targets bacterial cell walls and membranes, leading to cell lysis and death. Its mechanism can be summarized as follows:

- Cell Membrane Disruption : this compound interacts with the phospholipid bilayer of bacterial membranes, increasing permeability.

- Inhibition of Nucleic Acid Synthesis : It interferes with the synthesis of DNA and RNA by targeting key enzymes involved in these processes.

Antimicrobial Efficacy

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The following table summarizes its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/mL |

| Escherichia coli | 1 - 4 µg/mL |

| Candida albicans | 2 - 8 µg/mL |

| Pseudomonas aeruginosa | 4 - 16 µg/mL |

These values indicate that this compound is particularly effective against gram-positive bacteria and certain fungi.

Case Studies and Research Findings

- Topical Applications : A study evaluated the effectiveness of this compound in topical formulations for treating skin infections caused by resistant strains of bacteria. Results showed significant reduction in infection rates when applied twice daily over a two-week period .

- Comparative Studies : In a comparative analysis with other antiseptics such as chlorhexidine, this compound exhibited superior efficacy in preventing biofilm formation on medical devices . This study highlighted its potential use in clinical settings where biofilm-related infections are prevalent.

- Synergistic Effects : Research has indicated that combining this compound with other antimicrobial agents can enhance its effectiveness. A notable study found that when used alongside silver sulfadiazine, the combined treatment reduced bacterial load significantly more than either agent alone .

Safety and Toxicology

While this compound is effective as an antimicrobial agent, safety assessments have revealed potential cytotoxicity at high concentrations. In vitro studies have shown that concentrations above 8 µg/mL can lead to cell death in human keratinocytes . Therefore, careful consideration of dosage is essential for therapeutic applications.

Propriétés

IUPAC Name |

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N4O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJFVGRUYJHMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197918 | |

| Record name | Dibrompropamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-00-4 | |

| Record name | Dibromopropamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibrompropamidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibrompropamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibrompropamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBROMPROPAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269M3QL74S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.